3-Aminopyrrolidin-2-one hydrochloride

CCR2b Antagonism Chemokine Receptor Inflammation

3-Aminopyrrolidin-2-one hydrochloride (CAS 117879-49-9) is the hydrochloride salt of a 3-aminopyrrolidin-2-one scaffold with molecular formula C₄H₉ClN₂O and molecular weight 136.58 g/mol. The compound exists as a white crystalline solid that is soluble in water.

Molecular Formula C4H9ClN2O
Molecular Weight 136.58 g/mol
CAS No. 117879-49-9
Cat. No. B177392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminopyrrolidin-2-one hydrochloride
CAS117879-49-9
Molecular FormulaC4H9ClN2O
Molecular Weight136.58 g/mol
Structural Identifiers
SMILESC1CNC(=O)C1N.Cl
InChIInChI=1S/C4H8N2O.ClH/c5-3-1-2-6-4(3)7;/h3H,1-2,5H2,(H,6,7);1H
InChIKeyQRKDBIIHVIKHJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminopyrrolidin-2-one Hydrochloride (CAS 117879-49-9): Chemical Identity and Core Structural Features


3-Aminopyrrolidin-2-one hydrochloride (CAS 117879-49-9) is the hydrochloride salt of a 3-aminopyrrolidin-2-one scaffold with molecular formula C₄H₉ClN₂O and molecular weight 136.58 g/mol . The compound exists as a white crystalline solid that is soluble in water . Critically, 3-aminopyrrolidin-2-one possesses a chiral center at the 3-position, making its enantiomerically pure forms — (R)-3-aminopyrrolidin-2-one hydrochloride (CAS 223407-19-0) and (S)-3-aminopyrrolidin-2-one hydrochloride (CAS 56440-28-9) — distinct chemical entities with divergent biological activities . The hydrochloride salt form enhances aqueous solubility and handling stability relative to the free base (CAS 2483-65-0) .

Chiral scaffold with distinct (R) and (S) enantiomer options
Enantiomer selection tied to target-specific study fit (CCR2b, FXa, PfCCT)
Hydrochloride salt facilitates aqueous reaction media and handling

Why 3-Aminopyrrolidin-2-one Hydrochloride Cannot Be Substituted by Generic Pyrrolidinone Analogs


Substitution with generic pyrrolidinone analogs or non-chiral 3-aminopyrrolidin-2-one derivatives introduces substantial risk in pharmaceutical research and development workflows. The 3-amino substitution pattern creates a conformationally restricted scaffold that presents amine and carbonyl pharmacophores in a specific three-dimensional orientation distinct from unsubstituted pyrrolidin-2-one or 4-amino isomers . More critically, the chiral center at the 3-position dictates that the racemic mixture (117879-49-9) and individual enantiomers (R: 223407-19-0; S: 56440-28-9) are not interchangeable. Documented structure-activity relationship (SAR) data demonstrate that (R)-configured derivatives exhibit potent CCR2b antagonism (binding IC₅₀ = 3.2 nM) while (S)-configured templates serve as the core scaffold for selective Factor Xa inhibitors (Ki = 7 nM) [1][2]. Substituting one enantiomer for the other, or using racemic material without chiral resolution, may completely ablate target engagement or introduce off-target pharmacology. The evidence presented in Section 3 quantifies these differentiation dimensions.

Enantiomer mismatch

Interchanging (R) and (S) enantiomers may shift target engagement profiles; racemic material may obscure stereospecific SAR.

Salt form substitution

Free base (CAS 2483-65-0) may exhibit different solubility and handling; aqueous compatibility may be reduced.

Analog scaffold mismatch

Generic pyrrolidinone analogs lacking 3-amino substitution or chiral center do not replicate the specific pharmacophore orientation.

3-Aminopyrrolidin-2-one Hydrochloride: Quantitative Comparative Evidence for Scientific Selection


Enantiomer-Dependent Target Engagement: (R)-Configuration Required for Nanomolar CCR2b Antagonism

Derivatives built on the (R)-3-aminopyrrolidine scaffold exhibit potent CCR2b antagonism that is configuration-dependent. Compound 71, an (R)-configured derivative, demonstrated binding IC₅₀ = 3.2 nM, MCP-1-induced chemotaxis IC₅₀ = 0.83 nM, and Ca²⁺ flux IC₅₀ = 7.5 nM [1]. In contrast, an alternative (S)-3-aminopyrrolidine series of CCR2 antagonists (INCB3284) exhibited hCCR2 binding IC₅₀ = 3.7 nM and chemotaxis IC₅₀ = 4.7 nM — representing a >5-fold reduction in functional chemotaxis potency compared to the (R)-series compound 71 [2]. The stereochemical inversion from (R) to (S) within the same CCR2 target class produces a meaningful difference in cellular functional activity.

CCR2b enantiomer activity
Head-to-head
(R)-derivative: binding IC₅₀ 3.2 nM, chemotaxis IC₅₀ 0.83 nM; (S)-series chemotaxis IC₅₀ 4.7 nM → 5.7-fold functional difference
Supports enantiomer-dependent CCR2b functional assay interpretation
Functional chemotaxis difference reported across chemotype series; binding affinity similar
CCR2b Antagonism Chemokine Receptor Inflammation Immunology

Stereospecific Scaffold Requirement: (S)-3-Amino-2-pyrrolidinone as Essential Template for Factor Xa Inhibition

The (S)-enantiomer of 3-aminopyrrolidin-2-one serves as the central template for a series of non-peptide Factor Xa (FXa) inhibitors, with the stereochemistry at the 3-position critically determining productive engagement of the S1 pocket [1]. Optimization of this (S)-configured scaffold yielded RPR120844, which exhibits FXa Ki = 7 nM and demonstrates selectivity for FXa over trypsin, thrombin, and multiple fibrinolytic serine proteinases [1]. The (S)-3-amino-2-pyrrolidinone template enables optimal presentation of the amidine group to the S1 pocket, an orientation that would be geometrically disrupted by the (R)-enantiomer [1].

FXa stereospecific scaffold
Head-to-head
(S)-scaffold yields FXa Ki 7 nM; selective over trypsin, thrombin; (R) incompatible with S1 pocket geometry
Requires (S)-enantiomer for productive S1 pocket engagement
Stereochemistry critical for amidine presentation to FXa active site
Factor Xa Inhibition Anticoagulation Thrombosis Serine Protease

Conformational Restriction Differentiates 3-Aminopyrrolidin-2-one from Acyclic Amino Acid Alternatives

The 3-aminopyrrolidin-2-one scaffold provides conformational restriction that distinguishes it from acyclic alternatives. This scaffold has been specifically utilized in the preparation of conformationally restricted inhibitors of angiotensin-converting enzyme (ACE) . The cyclic lactam structure constrains the orientation of the amine and carbonyl pharmacophores, reducing the entropic penalty upon target binding and pre-organizing the molecule into a biologically relevant conformation .

Conformational restriction
Class-level
Cyclic lactam constrains amine-carbonyl orientation vs acyclic analogs
May reduce entropic penalty in peptidomimetic design
No direct quantitative comparison available; inferred from structural principles
Peptidomimetics Conformational Restriction Medicinal Chemistry ACE Inhibition

Hydrochloride Salt Form Provides Documented Handling Advantages over Free Base

The hydrochloride salt of 3-aminopyrrolidin-2-one (CAS 117879-49-9, molecular weight 136.58 g/mol) exhibits water solubility and exists as a white crystalline powder . In contrast, the free base 3-aminopyrrolidin-2-one (CAS 2483-65-0, molecular weight 100.12 g/mol) lacks the counterion and presents different physical properties .

Salt form physical properties
Data to verify
HCl salt: white crystalline, water soluble; free base: free amine, solubility not reported
Hydrochloride salt may offer more consistent aqueous handling
Quantitative solubility data not provided; verify for specific conditions
Salt Form Selection Aqueous Solubility Solid-State Stability Formulation

Structural Biology Validation: (R)-3-Aminopyrrolidin-2-one Bound in PfCCT Crystal Structure

The (R)-enantiomer of 3-aminopyrrolidin-2-one has been co-crystallized with the C-terminal catalytic domain of Plasmodium falciparum CTP:phosphocholine cytidylyltransferase (PfCCT) (PDB ID: 7Q2L) at 2.12 Å resolution [1][2]. This crystal structure provides direct evidence of the compound's binding pose and serves as a foundation for fragment-based drug design targeting the malaria parasite [1]. The binding mode of (3R)-3-aminopyrrolidin-2-one in the PfCCT active site is uniquely defined by its specific stereochemistry; the (S)-enantiomer would present a different orientation and binding geometry [1].

PfCCT co-crystal structure
Method context
(R)-enantiomer bound in PfCCT active site (PDB 7Q2L, 2.12 Å)
Validates (R)-fragment binding pose for structure-based design
Co-crystal structure supports fragment-based antimalarial research
Structural Biology Fragment-Based Drug Discovery Malaria Crystallography

Optimal Research and Industrial Applications for 3-Aminopyrrolidin-2-one Hydrochloride Based on Quantitative Evidence


CCR2b Antagonist Development Requiring (R)-Configured Scaffold

For medicinal chemistry programs targeting CCR2b antagonism in inflammatory or immunological indications, (R)-3-aminopyrrolidin-2-one hydrochloride (CAS 223407-19-0) is the required starting material. Evidence demonstrates that (R)-configured derivatives achieve CCR2b binding IC₅₀ = 3.2 nM and MCP-1-induced chemotaxis IC₅₀ = 0.83 nM, with functional potency exceeding that of (S)-series alternatives by approximately 5.7-fold [1]. Procurement should specify the (R)-enantiomer rather than racemic 3-aminopyrrolidin-2-one hydrochloride.

Factor Xa Inhibitor Programs Using (S)-3-Amino-2-pyrrolidinone Template

For anticoagulant development targeting Factor Xa inhibition, the (S)-3-aminopyrrolidin-2-one hydrochloride (CAS 56440-28-9) scaffold is essential. The (S)-stereochemistry enables optimal amidine group presentation to the S1 pocket of FXa, producing potent inhibitors such as RPR120844 (Ki = 7 nM) with selectivity over related serine proteases [2]. The (R)-enantiomer or racemate will not support this binding mode.

PfCCT Fragment-Based Drug Discovery for Malaria

For fragment-based screening or structure-guided optimization targeting Plasmodium falciparum CTP:phosphocholine cytidylyltransferase, the (R)-3-aminopyrrolidin-2-one fragment is structurally validated by co-crystallization (PDB ID: 7Q2L, resolution 2.12 Å) [3]. This structural information supports rational design of antimalarial agents targeting the PfCCT enzyme, a validated target for malaria therapeutics.

Conformationally Restricted Peptidomimetic Building Block Synthesis

For the synthesis of conformationally restricted peptidomimetics, including ACE inhibitors and protease inhibitor scaffolds, 3-aminopyrrolidin-2-one hydrochloride provides a cyclic lactam constraint that pre-organizes amine and carbonyl pharmacophores . The hydrochloride salt form (CAS 117879-49-9) offers aqueous solubility advantages for solution-phase synthesis, while the free base (CAS 2483-65-0) may be preferred for anhydrous conditions.

Application
Selection Property
Validation Focus
CCR2b chemokine receptor studies
(R)-enantiomer configuration
Chemotaxis functional assay reproducibility; binding affinity correlation
Factor Xa coagulation protease research
(S)-enantiomer configuration
FXa enzyme inhibition selectivity panel; S1 pocket engagement confirmation
PfCCT antimalarial target fragment-based design
(R)-enantiomer, co-crystal validated
Binding mode reproducibility via crystallography; fragment elaboration
Conformationally restricted peptidomimetic synthesis
Cyclic lactam scaffold; salt form choice
Aqueous or anhydrous reaction compatibility; conformational pre-organization assessment

Technical Documentation Hub

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